3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride
Overview
Description
3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride, commonly referred to as 3-DMAP-HCl, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of piperidine, a cyclic organic compound, and has a molecular weight of 393.9 g/mol. 3-DMAP-HCl has been studied for its biochemical and physiological effects, and has been used in lab experiments for its various advantages and limitations.
Scientific Research Applications
Synthesis and Structural Analysis
3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride has been used as a key structure in the synthesis of various analogs and derivatives, demonstrating its utility in the exploration of chemical structures. A study focused on the synthesis of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs, highlighting the significance of the piperidin-4-one ring and its structural configurations, which are crucial for the biological activities of the synthesized compounds (Lagisetty, Powell, & Awasthi, 2009). This research underlines the potential of 3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride as a precursor in synthesizing structurally complex and biologically active molecules.
Biological Activity
The chemical compound has been utilized as a foundational structure in the creation of biologically active molecules. Specifically, research has been conducted to synthesize and evaluate a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, focusing on their bioactivity against various enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Khalid et al., 2013). This study emphasizes the compound's potential in medicinal chemistry, particularly in developing enzyme inhibitors.
Photolytic Reactivity
In the realm of photochemistry, the compound has shown relevance, particularly in the study of 3,5-dimethoxybenzyl derivatives. An investigation into the photochemistry of these compounds revealed the formation of isomeric trienes, shedding light on the intricate photolytic reactions and the potential of 3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride as a precursor in photochemical studies (DeCosta, Howell, Pincock, & Rifai, 2000).
properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-13-6-11(7-14(8-13)17-2)10-18-12-4-3-5-15-9-12;/h6-8,12,15H,3-5,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJRMFXXDTDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CCCNC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.